molecular formula C15H10BrClO2 B11696492 (E)-4-bromophenyl 3-(4-chlorophenyl)acrylate

(E)-4-bromophenyl 3-(4-chlorophenyl)acrylate

Cat. No.: B11696492
M. Wt: 337.59 g/mol
InChI Key: DTAOCIFWZRCFSL-XCVCLJGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-bromophenyl 3-(4-chlorophenyl)acrylate is an organic compound that belongs to the class of phenyl acrylates It is characterized by the presence of a bromine atom on the 4-position of the phenyl ring and a chlorine atom on the 4-position of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-bromophenyl 3-(4-chlorophenyl)acrylate typically involves the reaction of 4-bromophenyl acetic acid with 4-chlorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-bromophenyl 3-(4-chlorophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 4-bromophenyl 3-(4-chlorophenyl)carboxylic acid.

    Reduction: 4-bromophenyl 3-(4-chlorophenyl)alcohol.

    Substitution: 4-methoxyphenyl 3-(4-chlorophenyl)acrylate.

Scientific Research Applications

(E)-4-bromophenyl 3-(4-chlorophenyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty polymers and advanced materials.

Mechanism of Action

The mechanism of action of (E)-4-bromophenyl 3-(4-chlorophenyl)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (E)-3-(4-chlorophenyl)acrylate: Similar structure but lacks the bromine atom.

    4-bromophenyl 3-(4-methoxyphenyl)acrylate: Similar structure but has a methoxy group instead of a chlorine atom.

Uniqueness

(E)-4-bromophenyl 3-(4-chlorophenyl)acrylate is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

Molecular Formula

C15H10BrClO2

Molecular Weight

337.59 g/mol

IUPAC Name

(4-bromophenyl) (E)-3-(4-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C15H10BrClO2/c16-12-4-8-14(9-5-12)19-15(18)10-3-11-1-6-13(17)7-2-11/h1-10H/b10-3+

InChI Key

DTAOCIFWZRCFSL-XCVCLJGOSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC2=CC=C(C=C2)Br)Cl

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC2=CC=C(C=C2)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.